4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a cyclopropylmethyl group and a 1,1-dioxide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the substituent used.
Scientific Research Applications
4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The 1,1-dioxide group is known to participate in redox reactions, which can modulate the activity of redox-sensitive enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine 1,1-dioxide: Lacks the cyclopropylmethyl group, making it less hydrophobic and potentially less bioactive.
4-Methylthiomorpholine 1,1-dioxide: Contains a methyl group instead of a cyclopropylmethyl group, which may affect its steric and electronic properties.
Uniqueness
4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)5-3-9(4-6-12)7-8-1-2-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGBHIHWJAJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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